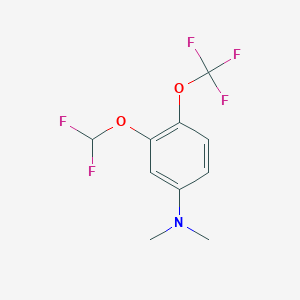
1-Difluoromethoxy-5-dimethylamino-2-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Difluoromethoxy-5-dimethylamino-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound known for its unique chemical properties. The presence of both difluoromethoxy and trifluoromethoxy groups makes it a compound of interest in various fields, including medicinal chemistry and materials science. Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Difluoromethoxy-5-dimethylamino-2-(trifluoromethoxy)benzene typically involves the introduction of fluorine atoms into the aromatic ring. One common method is the reaction of a suitable aromatic precursor with difluoromethoxy and trifluoromethoxy reagents under controlled conditions. For example, the use of hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin can yield trifluoromethyl ethers in moderate to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorinating agents safely. The scalability of the synthetic route is crucial for industrial applications, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-Difluoromethoxy-5-dimethylamino-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Difluoromethoxy-5-dimethylamino-2-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development due to its enhanced metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1-Difluoromethoxy-5-dimethylamino-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Another fluorinated aromatic compound with similar properties.
1-(Difluoromethoxy)-5-(difluoromethyl)-4-ethyl-2-(trifluoromethoxy)benzene: A compound with multiple fluorine substituents, offering unique chemical properties.
Uniqueness
1-Difluoromethoxy-5-dimethylamino-2-(trifluoromethoxy)benzene is unique due to the combination of difluoromethoxy and trifluoromethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H10F5NO2 |
|---|---|
Molekulargewicht |
271.18 g/mol |
IUPAC-Name |
3-(difluoromethoxy)-N,N-dimethyl-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C10H10F5NO2/c1-16(2)6-3-4-7(18-10(13,14)15)8(5-6)17-9(11)12/h3-5,9H,1-2H3 |
InChI-Schlüssel |
MJGRBGWYJHQESI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1)OC(F)(F)F)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-cyanopyrrol-1-yl)-N-[(2-methylpropan-2-yl)oxy]formamide](/img/structure/B14053519.png)
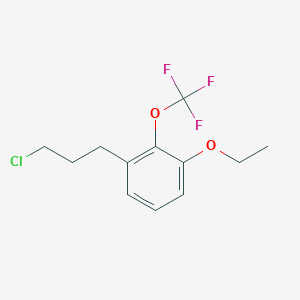
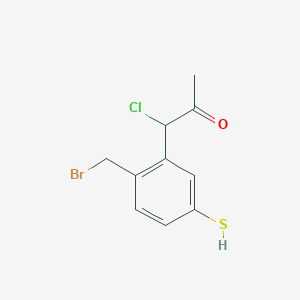
![[(1S,4S,10S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14053531.png)
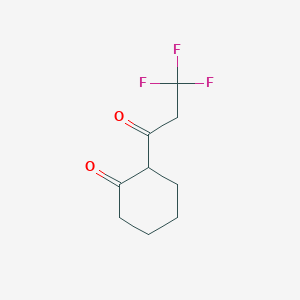
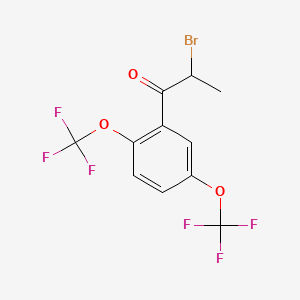
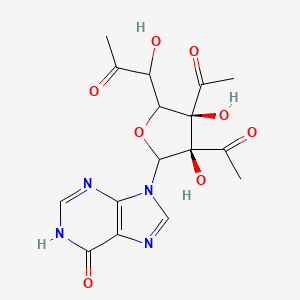
![6-[(1,3-benzothiazol-6-yl)amino]-4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide](/img/structure/B14053564.png)

![Naphthalene, 1-[[(4-chlorophenyl)thio]methyl]-](/img/structure/B14053574.png)
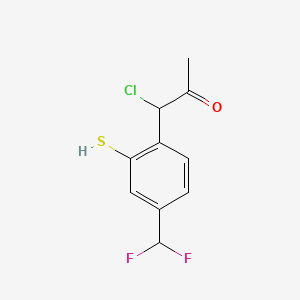

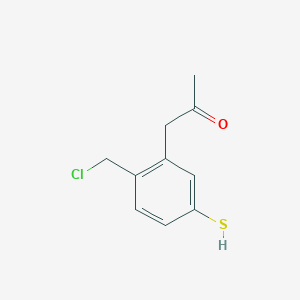
![(+)-(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-beta-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride](/img/structure/B14053602.png)
